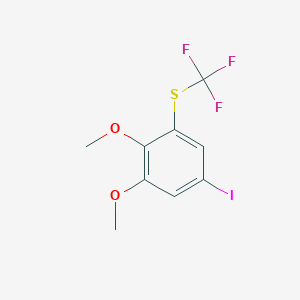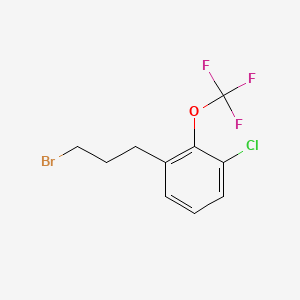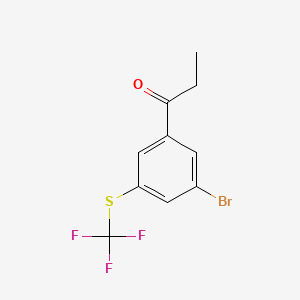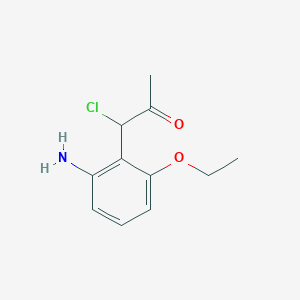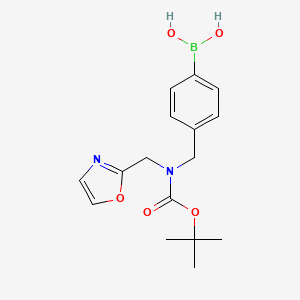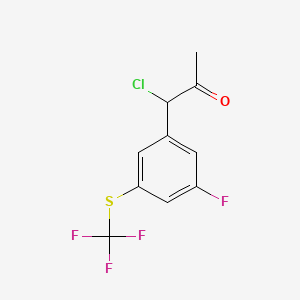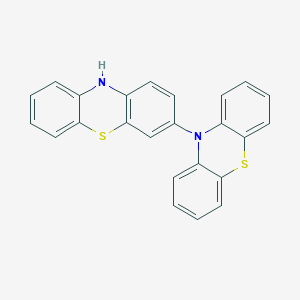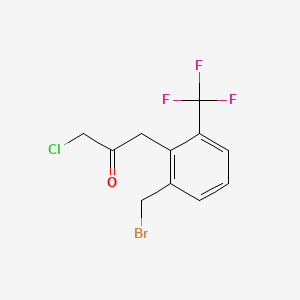
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopropane ring structure and the presence of both amine and ester functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.
Amination: The amine group is introduced through an amination reaction, where an appropriate amine precursor is reacted with the cyclopropane intermediate.
Esterification: The final step involves the esterification of the amine intermediate with ®-2-hydroxy-2-phenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to an amide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohols or amides.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine and ester functional groups. Its chiral nature makes it valuable for studying stereoselective processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ester groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The difluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate
- (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate
Uniqueness
The uniqueness of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of both amine and ester functional groups, along with the difluorophenyl moiety, provides a versatile platform for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H17F2NO3 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m11/s1 |
Clave InChI |
GUESUQPLVFMJIT-OVOOGNLCSA-N |
SMILES isomérico |
C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)O)O |
SMILES canónico |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


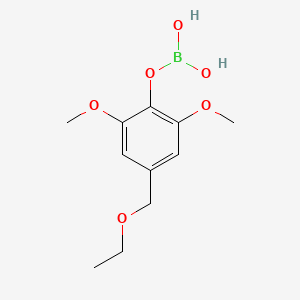

![tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048774.png)
